![molecular formula C20H15N3OS B2642069 N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 1903170-43-3](/img/structure/B2642069.png)

N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

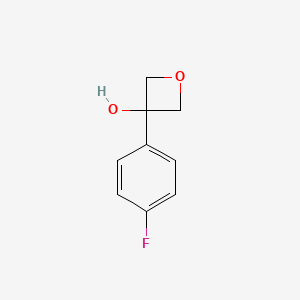

“N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It belongs to the class of organic compounds known as 1-benzothiophenes . This compound is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The compound is synthesized through a series of processes. A series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Compounds 12d and 12e exhibited marginal human STING-activating activities . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” is complex. The proposed binding mode of 12d/12e and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis

The chemical reactions of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” are intricate. An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” are characterized by its molecular weight and formula. The molecular weight is 177.223 and the formula is C9H7NOS .Aplicaciones Científicas De Investigación

- The compound’s unique structure and functional groups make it an excellent candidate for electrochemical capacitors (supercapacitors). Researchers have explored its use as a precursor for nitrogen-doped porous carbons (NPCs) with high-performance capacitive behavior . NPCs derived from pyridine-containing metal-organic frameworks (MOFs) exhibit impressive specific capacitance and stability, making them valuable for energy storage applications.

- Bipyridine derivatives, including this compound, play a crucial role as ligands in coordination chemistry. They form stable complexes with transition metals, which find applications in catalysis, sensors, and materials science .

Electrochemical Capacitors and Energy Storage

Ligand in Coordination Chemistry

Mecanismo De Acción

The mechanism of action of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” involves several steps. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-20(18-11-14-5-1-2-8-17(14)25-18)23-13-16-7-4-10-22-19(16)15-6-3-9-21-12-15/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZUMDMHAPMUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)

![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)

![N-[[3-(Prop-2-enoylamino)phenyl]methyl]thiophene-3-carboxamide](/img/structure/B2642001.png)

![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)